molecular formula C7H8BrN3S B2560094 [(3-Bromophenyl)amino]thiourea CAS No. 900018-75-9

[(3-Bromophenyl)amino]thiourea

Cat. No.: B2560094
CAS No.: 900018-75-9
M. Wt: 246.13
InChI Key: WVRBZVCWCFGIHP-UHFFFAOYSA-N
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Description

General Overview of Thiourea (B124793) Scaffold in Chemical Research

The thiourea scaffold, characterized by the H₂N-C(=S)-NH₂ structure, is a highly versatile and privileged motif in both medicinal and synthetic chemistry. nih.govresearchcommons.org Its structural similarity to urea, with the oxygen atom replaced by sulfur, imparts unique chemical properties that have been extensively explored by researchers. tandfonline.com Thiourea and its derivatives are not only used as intermediates in the synthesis of a wide range of heterocyclic compounds but are also recognized for their significant biological activities. tandfonline.commdpi.com

In the realm of medicinal chemistry, the thiourea moiety is a common framework in numerous bioactive compounds, exhibiting a broad spectrum of therapeutic properties. researchcommons.org These include, but are not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov The ability of thiourea derivatives to form stable complexes with metal ions also contributes to their diverse applications, including in the development of novel therapeutic agents. mdpi.com For instance, certain thiourea derivatives have been investigated for the treatment of tuberculosis and have shown promise in cancer therapy by inducing apoptosis in cancer cells. researchcommons.orgnih.gov

The utility of the thiourea scaffold also extends to organic synthesis, where it serves as a crucial building block. tandfonline.com These compounds are instrumental in various chemical transformations and are used in the synthesis of amidines, guanidines, and a plethora of heterocyclic systems. rsc.org Furthermore, thiourea-based organocatalysts have gained considerable attention as they offer a metal-free, environmentally friendly, and often highly enantioselective approach to catalysis. nih.gov These catalysts function through hydrogen bonding to activate substrates, highlighting the fundamental role of the thiourea structure in modern chemical synthesis. nih.gov

Significance of [(3-Bromophenyl)amino]thiourea in Contemporary Chemical Studies

Among the vast family of thiourea derivatives, specific halogenated phenylthioureas have been the subject of targeted research to understand their structural and potential functional characteristics. This compound, also known as 1-(3-Bromophenyl)thiourea (B1272182), is one such compound that has been synthesized and characterized in contemporary chemical studies. nih.govresearchgate.net The presence of the bromine atom on the phenyl ring is of particular interest as halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate biological activity. nih.gov

The primary significance of this compound in the scientific literature to date lies in the detailed elucidation of its molecular and crystal structure. nih.govresearchgate.net X-ray crystallography studies have provided precise data on its bond lengths, bond angles, and the spatial arrangement of the atoms. nih.gov This foundational structural information is crucial for computational modeling and for understanding the structure-activity relationships (SAR) of thiourea derivatives. For example, the planarity of the thiourea moiety and its dihedral angle with respect to the bromophenyl ring are key parameters that can influence how the molecule interacts with biological targets. nih.gov

While extensive biological activity screenings for this specific compound are not widely published, its synthesis and structural analysis are vital preliminary steps in the drug discovery and materials science pipeline. The synthesis of this compound is typically achieved through the reaction of 3-bromoaniline (B18343) with a thiocyanate (B1210189) salt in the presence of an acid. nih.gov The characterization of this and related compounds, such as 1-(3-Bromophenyl)-3-pivaloylthiourea, contributes to the growing library of thiourea derivatives, providing a basis for future investigations into their potential applications. The study of such molecules is fundamental to advancing our understanding of how structural modifications on the thiourea scaffold can lead to the development of new and effective chemical entities.

Compound Data

Below are interactive tables detailing the crystallographic data for this compound.

Crystal Data for this compound
ParameterValue
Molecular FormulaC₇H₇BrN₂S
Molecular Weight231.12 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5308 (8)
b (Å)8.5316 (12)
c (Å)9.4249 (14)
α (°)103.500 (3)
β (°)90.878 (3)
γ (°)97.232 (4)
Volume (ų)428.54 (11)
Z2
Hydrogen-Bond Geometry (Å, °) for this compound
D—H···AD—HH···AD···AD—H···A
N1—H1N1···S11.052.283.307 (3)166
N2—H1N2···S10.962.403.349 (3)168
N2—H2N2···Br10.922.713.468 (2)141

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromoanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRBZVCWCFGIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis of Thiourea (B124793) Derivatives

Studies involving single-crystal X-ray diffraction have been instrumental in revealing the detailed structural features of [(3-Bromophenyl)amino]thiourea and related derivatives.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound

Bond/Angle Length (Å) / Angle (°)
C7-S1 1.682(2)
C7-N2 1.336(3)
C7-N3 1.348(3)
N1-C6 1.411(3)
N1-N2 1.412(3)
Br1-C3 1.903(2)
N2-C7-N3 117.9(2)
N2-C7-S1 122.1(2)
N3-C7-S1 120.0(2)
C6-N1-N2 119.8(2)

Intermolecular Interactions and Supramolecular Assembly in Crystalline Solids

The way in which individual molecules of this compound pack together in a crystal is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of this compound. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom (S) is a primary hydrogen bond acceptor. This leads to the formation of N–H···S hydrogen bonds, which often link molecules into chains or dimers. In some derivatives or co-crystals, N–H···O and N–H···Br interactions can also play a role in the supramolecular assembly.

Hirshfeld Surface Analysis in Supramolecular Chemistry

Hirshfeld surface analysis is a powerful method utilized in supramolecular chemistry to investigate and quantify intermolecular interactions within a crystal lattice. This analysis provides a visual and quantitative representation of how neighboring molecules interact, which is crucial for understanding the stability and packing of crystalline solids. For this compound, also known as 1-(3-bromophenyl)thiourea (B1272182), crystallographic studies reveal a network of hydrogen bonds that dictate its supramolecular assembly.

Detailed analysis of the crystal structure of 1-(3-bromophenyl)thiourea (C7H7BrN2S) indicates that the thiourea group is nearly planar. researchgate.net The molecule's three-dimensional structure is significantly influenced by the dihedral angle between this thiourea moiety and the benzene (B151609) ring, which is 66.72 (15)°. researchgate.net

In the crystalline state, the molecules are interconnected through a series of hydrogen bonds. Specifically, N—H⋯S and N—H⋯N hydrogen bonds are the primary interactions responsible for linking the molecules into sheets that are parallel to the (101) crystallographic plane. researchgate.net The formation of these hydrogen-bonded sheets is a key feature of the supramolecular architecture of this compound.

While a detailed Hirshfeld surface analysis with quantitative contributions of different intermolecular contacts for this compound was not found in the provided search results, the crystallographic data points to the significance of specific interactions. A Hirshfeld analysis of a related compound, N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, highlights the importance of H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br contacts in its crystal packing. iucr.org For 1-(3-bromophenyl)thiourea, a similar analysis would likely quantify the contributions of the observed N—H⋯S and N—H⋯N hydrogen bonds, as well as other potential interactions such as H⋯H, C⋯H, and Br⋯H contacts.

The investigation of intermolecular interactions is fundamental to understanding the properties and behavior of molecular solids. In the case of thiourea derivatives, these non-covalent interactions play a critical role in their chemical and biological activities. akademisains.gov.my

Table 1: Crystallographic Data for 1-(3-Bromophenyl)thiourea

ParameterValue
Chemical FormulaC7H7BrN2S
Molecular Weight231.12
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5308 (8)
b (Å)8.5316 (12)
c (Å)9.4249 (14)
α (°)103.500 (3)
β (°)90.878 (3)
γ (°)97.232 (4)
Volume (ų)428.54 (11)
Z2
Data sourced from reference researchgate.net

Table 2: Hydrogen Bond Geometry for 1-(3-Bromophenyl)thiourea

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1N1···S1----
N2—H1N2···S1----
N2—H2N2···Br1----
Detailed geometric parameters were not available in the search results. The table indicates the presence of these hydrogen bonds as reported in reference researchgate.net.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications in Thiourea (B124793) Research

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is frequently applied to thiourea compounds to elucidate their electronic structure, reactivity, and intramolecular interactions.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For thiourea derivatives, the distribution of these orbitals often highlights the reactive sites within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, prone to nucleophilic attack). For substituted thioureas, the MEP map can reveal how the substituent influences the reactivity of the thiourea backbone.

Theoretical Vibrational Spectroscopy and Spectroscopic Property Prediction

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes to specific atomic motions within the molecule.

Conformational Analysis and Potential Energy Surface Exploration

Most molecules can exist in different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of a molecule to identify its most stable conformers. For a flexible molecule like [(3-Bromophenyl)amino]thiourea, with rotatable bonds, understanding its conformational preferences is crucial as different conformers can exhibit different biological activities.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry can be employed to study the mechanisms of chemical reactions. By locating the transition state structures and calculating the activation energies, researchers can understand the preferred reaction pathways. For thiourea derivatives, this could involve studying their synthesis mechanisms or their interactions with biological targets at a molecular level.

Prediction of Nonlinear Optical (NLO) Properties

Detailed Research Findings

Research on various phenylthiourea (B91264) derivatives has demonstrated their potential as NLO materials. joasciences.com The NLO properties are typically quantified by the first hyperpolarizability (β), a measure of the second-order NLO response. For a molecule to exhibit a significant β value, it often needs a substantial change in dipole moment upon electronic excitation. This is commonly achieved in molecules with a donor-π-acceptor (D-π-A) architecture. nih.gov In the case of this compound, the thiourea moiety can act as a π-conjugated bridge and part of the donor system, while the bromophenyl group can function as an acceptor.

Computational studies on similar molecules, such as 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), have shown that strategic substitution on the phenyl ring can significantly influence the NLO properties. joasciences.com For instance, the trifluoromethyl group in 4TFMPTU acts as a strong electron-withdrawing group, enhancing the molecule's NLO response. joasciences.com Similarly, the bromine atom in the meta-position of the phenyl ring in this compound is expected to influence the electronic distribution and, consequently, its NLO characteristics.

The hyperpolarizability of a molecule is inversely related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates easier electronic transitions and a larger NLO response. joasciences.com DFT calculations are routinely used to determine these orbital energies and predict the NLO behavior. For example, a study on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one found a direct correlation between the calculated HOMO-LUMO gap and the first hyperpolarizability. researchgate.net

While specific calculated values for this compound are not published, we can infer its potential by examining related compounds. The table below presents computational data for representative thiourea and benzothiazole (B30560) derivatives from the literature, which helps in contextualizing the potential NLO properties of the target compound.

Table 1: Calculated NLO Properties of Representative Compounds

Compound Method Dipole Moment (μ) [Debye] Polarizability (α) [a.u.] First Hyperpolarizability (β) [a.u.] HOMO-LUMO Gap (ΔE) [eV]
4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) DFT Data not available Data not available Significant NLO properties reported joasciences.com 2.12 joasciences.com
2(3H)-benzothiazolone DFT Data not available Data not available 505.4 Hartree mdpi.com Data not available
Benzothiazole derivative with m-CF3 substitution DFT Data not available Data not available 3825.91 Hartree mdpi.com 4.46 mdpi.com

The data in Table 1 clearly illustrates how different substituent groups can dramatically alter the hyperpolarizability. The electron-withdrawing CF3 group at the meta position of a benzothiazole derivative leads to a significantly higher hyperpolarizability compared to the parent compound or a derivative with an electron-donating OCH3 group. mdpi.com This suggests that the bromine atom in this compound, being an electron-withdrawing group, is likely to enhance its NLO properties compared to unsubstituted phenylthiourea.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in [(3-Bromophenyl)amino]thiourea by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds within the molecule.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the thiourea (B124793) moiety and the substituted aromatic ring. The N-H stretching vibrations of the thiourea group typically appear in the region of 3365–3082 cm⁻¹. researchgate.net The presence of the C=S (thione) group is confirmed by a sharp peak observed between 1281–1220 cm⁻¹. researchgate.net Additionally, the C-N stretching vibrations are generally observed in the range of 1602–1580 cm⁻¹. researchgate.net

The aromatic part of the molecule also exhibits distinct vibrational modes. The stretching vibrations of the C-H bonds on the phenyl ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1617-1306 cm⁻¹ range. researchgate.net The presence of the bromine substituent on the phenyl ring also gives rise to characteristic vibrations, though these are often in the lower frequency region of the spectrum.

To achieve precise assignments of the observed vibrational bands, experimental IR data is often correlated with theoretical calculations, typically using Density Functional Theory (DFT). science.govresearchgate.net These computational methods model the vibrational frequencies of the molecule, which can then be compared to the experimental spectrum. This comparison allows for a more detailed and accurate assignment of individual vibrational modes, including bending and stretching of the various bonds. For instance, DFT calculations can help to distinguish between the different C-N stretching modes within the thiourea core and to assign the various in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. researchgate.net Such studies have confirmed that the calculated vibrational wavenumbers, when appropriately scaled, show good agreement with the experimental data, validating the structural characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the this compound molecule.

The ¹H NMR spectrum exhibits distinct signals for the protons in the molecule. The N-H protons of the thiourea group typically appear as broad signals in the downfield region of the spectrum. tubitak.gov.tr The aromatic protons on the 3-bromophenyl ring show a complex multiplet pattern in the aromatic region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling constants being influenced by the bromine substituent.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the thiocarbonyl group (C=S) is particularly characteristic, resonating at a downfield chemical shift, often in the range of δ 180.0–179.7 ppm. researchgate.nettubitak.gov.tr The carbon atoms of the aromatic ring appear in the typical aromatic region (δ 110-140 ppm), with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift. scispace.com

Table 1: Representative NMR Data for Substituted Phenylthiourea (B91264) Derivatives

NucleusFunctional GroupRepresentative Chemical Shift (δ, ppm)
¹HAromatic C-H6.5 - 8.5 (multiplet)
¹HN-HDownfield, broad signals
¹³CC=S (Thione)179.7 - 181.0
¹³CAromatic C110 - 140

Note: The exact chemical shifts can vary depending on the solvent and other substituents on the phenyl ring.

Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural confirmation. tubitak.gov.tr The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule, which should be consistent with its chemical formula (C₇H₇BrN₂S). The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-arylthioureas involve cleavage of the C-N bonds and fragmentation of the aromatic ring. tsijournals.comresearchgate.net The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Elemental Analysis in Compound Characterization

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. researchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the chemical formula of this compound (C₇H₇BrN₂S). A close agreement between the experimental and calculated values provides strong evidence for the purity and empirical formula of the synthesized compound. scispace.comresearchgate.net

Reactivity and Reaction Mechanisms

Thione–Thiol Tautomerism in Thiourea (B124793) Systems

Thiourea and its derivatives, including [(3-Bromophenyl)amino]thiourea, exhibit thione-thiol tautomerism, where a proton can migrate between the sulfur and nitrogen atoms. This results in an equilibrium between the thione form (A) and the thiol form (B, also known as isothiourea).

Thione-thiol tautomerism of this compound

In most thiourea systems, the thione form is the predominant species in the solid state and in solution. Computational studies on various substituted thioureas have consistently shown the thione tautomer to be more stable. For instance, in 1,2,4-triazole-3-thione derivatives, the thione form is energetically favored in the gas phase. The equilibrium can, however, be influenced by factors such as the electronic nature of the substituents, the solvent, and pH. In alkaline solutions, the equilibrium tends to shift towards the thiol form.

The presence of the 3-bromophenyl group in this compound is expected to influence the tautomeric equilibrium through its electronic effects. Aryl substituents on thioureas can affect the stability of the tautomers. While specific studies on the tautomeric ratio of this compound are not extensively documented, the general principles suggest that the thione form will be the major contributor to the equilibrium mixture under neutral conditions.

The ability of thiourea to exist in these two tautomeric forms is crucial for its role as a bifunctional catalyst, where it can act as both a hydrogen bond donor and a Brønsted base. This dual reactivity is facilitated by the easy interconversion between the thione and thiol forms.

Nucleophilic Reactivity of Thiourea Moieties

The thiourea moiety is a potent nucleophile, primarily due to the lone pair of electrons on the sulfur atom. The sulfur atom is considered a soft nucleophile and readily attacks electrophilic centers. This nucleophilicity is central to many of the reactions involving thioureas.

A classic example of the nucleophilic character of thiourea is its reaction with alkyl halides to form S-alkylisothiouronium salts. This reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiourea attacks the electrophilic carbon of the alkyl halide, displacing the halide. These isothiouronium salts can then be hydrolyzed, typically under basic conditions, to yield thiols. This two-step process provides an effective method for the synthesis of thiols from alkyl halides, with thiourea acting as a thiolating agent.

In the context of this compound, the sulfur atom is expected to exhibit strong nucleophilic properties. It can participate in reactions such as:

Alkylation: Reaction with alkyl halides to form the corresponding S-alkylisothiouronium salts.

Acylation: Reaction with acylating agents.

Addition to electrophiles: Addition to Michael acceptors or other electron-deficient systems.

The nucleophilicity of the sulfur atom can be modulated by the substituents on the thiourea nitrogen atoms. The electron-withdrawing nature of the 3-bromophenyl group might slightly reduce the nucleophilicity of the sulfur atom compared to unsubstituted thiourea. However, the presence of the amino group could counteract this effect to some extent.

Furthermore, thioureas bearing electron-withdrawing groups on an aromatic ring can act as Lewis acid catalysts, promoting nucleophilic additions by activating electrophiles through hydrogen bonding.

Mechanistic Studies of Thiourea Formation and Derivatization

Formation of this compound

The synthesis of N-substituted thioureas can be achieved through several routes. A common method for the preparation of N-arylthioureas involves the reaction of the corresponding arylamine with a source of thiocyanic acid, often generated in situ from a salt like potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid.

The synthesis of a related compound, 1-(3-bromophenyl)thiourea (B1272182), was achieved by refluxing 3-bromoaniline (B18343) with potassium thiocyanate in the presence of concentrated hydrochloric acid. A plausible mechanism for the formation of this compound would involve the reaction of 3-bromophenylhydrazine with a thiocyanating agent.

Alternatively, the reaction of an isothiocyanate with an amine is a widely used method for the synthesis of unsymmetrically substituted thioureas. For this compound, this would involve the reaction of 3-bromophenyl isothiocyanate with hydrazine, or phenylhydrazine (B124118) with thiosemicarbazide.

Derivatization Reactions

The derivatization of thioureas often involves the nucleophilic character of the sulfur atom or the reactivity of the nitrogen atoms. As discussed, alkylation and acylation at the sulfur atom are common derivatization pathways.

Furthermore, the amino group in this compound provides an additional site for reaction. It can be acylated, alkylated, or undergo condensation reactions with carbonyl compounds to form thiosemicarbazones.

Thioureas are also important precursors for the synthesis of various heterocyclic compounds. For instance, they can condense with α-haloketones to form aminothiazoles or with β-dicarbonyl compounds to yield pyrimidine (B1678525) derivatives. The specific reaction pathway and the resulting heterocyclic system would depend on the nature of the co-reactant and the reaction conditions. The presence of the 3-bromophenyl and amino substituents in this compound would influence the reactivity and regioselectivity of these cyclization reactions.

Coordination Chemistry of Thiourea Derivatives As Ligands

Ligand Design Principles for [(3-Bromophenyl)amino]thiourea and Analogues

The design of thiourea-based ligands like this compound is predicated on the versatile structural nature of the thiourea (B124793) backbone. mdpi.com The coordination capabilities of these ligands can be systematically tuned by modifying the substituents on the nitrogen atoms. The introduction of an aryl group, such as the 3-bromophenyl group, influences the electronic properties and steric profile of the ligand, which in turn dictates its interaction with metal ions.

The synthesis of such analogues typically involves the reaction of an appropriate isothiocyanate, in this case, 3-bromophenyl isothiocyanate, with an amine. materialsciencejournal.org The electronic nature of the substituent on the phenyl ring—whether electron-donating or electron-withdrawing—can modulate the electron density on the sulfur and nitrogen atoms, thereby affecting the stability and properties of the resulting metal complexes. researchgate.net For instance, the synthesis of N-phenyl-N'-[substituted phenyl] thiourea ligands allows for a systematic study of how different functional groups impact coordination behavior. materialsciencejournal.orgresearchgate.net

Key design principles revolve around:

Electronic Effects: The bromine atom on the phenyl ring is an electron-withdrawing group, which can influence the σ-donor and π-acceptor characteristics of the ligand.

Steric Hindrance: The size and conformation of the substituted phenyl ring can affect the accessibility of the donor atoms and the geometry of the resulting metal complex. mdpi.com

Hydrogen Bonding: The N-H protons in thiourea derivatives can participate in intramolecular or intermolecular hydrogen bonding, which can stabilize certain conformations or coordination modes. rsc.org

Coordination Modes of Thiourea Ligands (Monodentate, Bidentate, Polydentate)

Thiourea derivatives are highly flexible ligands capable of adopting several coordination modes, a characteristic stemming from their multiple donor sites. mdpi.comisca.me

Monodentate Coordination: The most common coordination mode for thiourea ligands is monodentate, where binding to the metal center occurs exclusively through the soft sulfur atom. mdpi.comrsc.orgutsa.edustackexchange.com This mode of coordination is often observed in complexes with various transition metals. asianpubs.org Spectroscopic evidence, particularly a shift in the C=S stretching frequency in the infrared (IR) spectrum to a lower wavenumber upon complexation, confirms the involvement of the sulfur atom in bonding. nih.gov In some cases, monodentate coordination can also occur through a nitrogen atom, although this is less common. researchgate.net

Bidentate Coordination: Thiourea ligands can also act as bidentate chelating agents, coordinating to a metal center through both a sulfur and a nitrogen atom (S,N-chelation). mdpi.comnih.govnih.gov This mode often requires the deprotonation of one of the amine protons, resulting in an anionic ligand that forms a stable chelate ring with the metal ion. mdpi.comstackexchange.com Acylthioureas, a related class of ligands, show a strong preference for bidentate coordination via the thiourea sulfur and the acyl oxygen atoms, forming stable six-membered rings. researchgate.netresearchgate.net

Bridging and Polydentate Coordination: In polynuclear complexes, thiourea ligands can function as bridging ligands, connecting two or more metal centers. mdpi.commdpi.com This bridging typically occurs through the sulfur atom, which can bond to two metal ions simultaneously (μ-S). nih.gov The versatility of thiourea derivatives allows for the formation of complex polynuclear clusters with intricate structures. mdpi.com More complex polydentate thiourea ligands have been designed to incorporate additional donor atoms, leading to higher coordination numbers and unique complex geometries. mdpi.comnih.govnih.gov

Summary of Coordination Modes for Thiourea Ligands
Coordination ModeDonor AtomsDescriptionTypical Evidence (Spectroscopy)
MonodentateSThe ligand binds to the metal center through the sulfur atom only. mdpi.comrsc.orgDecrease in ν(C=S) stretching frequency in IR spectrum. nih.gov
Bidentate (Chelating)S, NThe ligand binds through both the sulfur and a deprotonated nitrogen atom, forming a chelate ring. mdpi.comnih.govDisappearance of the ν(N-H) band and shift in ν(C=S) in IR spectrum. mdpi.com
Bidentate (Chelating)S, OCommon in acylthioureas, where coordination occurs through the sulfur and an oxygen atom. researchgate.netShifts in both ν(C=S) and ν(C=O) stretching frequencies.
Bridgingμ-SThe sulfur atom of the ligand bridges two metal centers. mdpi.comnih.govConfirmed by X-ray crystallography. mdpi.com

Formation of Metal Complexes with Transition Metals

This compound and its analogues form stable complexes with a wide array of transition metals, including but not limited to platinum, palladium, nickel, copper, and gold. researchgate.netasianpubs.orgrsc.org The synthesis of these complexes is generally achieved by reacting the thiourea ligand with a suitable metal salt in an appropriate solvent. mdpi.comresearchgate.net

The resulting complexes are typically characterized using various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the thiourea ligand. A decrease in the C=S stretching vibration frequency is indicative of coordination through the sulfur atom. asianpubs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand and the changes that occur upon complexation. mdpi.comnih.gov For example, a downfield shift of the N-H proton signal can suggest coordination through the sulfur atom due to changes in the electronic environment. mdpi.com

X-ray Crystallography: This is the most definitive method for elucidating the precise bonding mode and three-dimensional structure of the metal complexes. asianpubs.orgnih.gov

Illustrative Spectroscopic Data for Thiourea Metal Complexes
TechniqueObserved Change Upon ComplexationInterpretationReference
FT-IRShift of ν(C=S) band to lower frequency (e.g., from ~1350 cm-1 to ~1300 cm-1)Coordination of the sulfur atom to the metal center. nih.gov
FT-IRDisappearance of ν(N-H) bandDeprotonation of the NH group and coordination through nitrogen. mdpi.com
1H NMRDownfield shift of the N-H proton signalIncreased electron density on the proton, suggesting coordination through the thiocarbonyl sulfur. mdpi.com
13C NMRDownfield shift of the C=S carbon signal (e.g., by ~6 ppm)Decreased electron density on the thiocarbonyl carbon, indicating coordination via the sulfur atom. mdpi.com

The geometry of the resulting complexes can vary significantly, from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands. isca.meresearchgate.netutsa.edu For example, nickel(II) can form square planar complexes with certain thiourea derivatives. researchgate.netacs.org

Role of Thiourea Ligands in Bioinspired Coordination Chemistry

The field of bioinspired coordination chemistry seeks to mimic the structure and function of active sites in biological systems, such as metalloenzymes. Thiourea-metal complexes have emerged as compounds of interest in this area due to their diverse biological activities. nih.gov While direct replication of enzyme active sites is complex, the fundamental coordination principles of thiourea ligands are relevant.

The sulfur-rich environment provided by thiourea ligands can be seen as a simple mimic of the sulfur-containing amino acid residues (cysteine and methionine) that are often found in the coordination sphere of metal ions in proteins. The interaction of thiourea complexes with biological targets is an active area of research. For example, some thiourea-metal complexes have shown promise as:

Anticancer Agents: The coordination of a metal to a thiourea ligand can enhance its cytotoxic activity against cancer cell lines. nih.govmdpi.com Gold(I) and silver(I) complexes, in particular, have demonstrated significant anticancer properties. nih.govmdpi.com

Antimicrobial Agents: Many thiourea derivatives and their metal complexes exhibit antibacterial and antifungal properties. mdpi.commaterialsciencejournal.orgjocpr.com The chelation of a metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Enzyme Inhibitors: The ability of the thiourea moiety to interact with metal ions is central to its role in inhibiting certain enzymes. For example, thiourea-gold(I) complexes have been reported as potent inhibitors of the enzyme thioredoxin reductase (TrxR). nih.govmdpi.com

The design of these biologically active complexes leverages the principles of coordination chemistry to create structures that can effectively interact with biological macromolecules. nih.govnih.gov

Organocatalysis with Thiourea Derivatives

Thiourea (B124793) as Hydrogen Bond Donor Catalysts in Organic Reactions

No published research specifically details the use of [(3-Bromophenyl)amino]thiourea as a hydrogen bond donor catalyst.

Bifunctional Thiourea Organocatalysts in Asymmetric Synthesis

There is no evidence to suggest that this compound, being an achiral molecule without additional functional groups, is used as a bifunctional organocatalyst in asymmetric synthesis.

Design Strategies for Chiral Thiourea Catalysts

Discussions on the design of chiral thiourea catalysts focus on the incorporation of chiral scaffolds and other functional moieties, a strategy that does not apply to the simple structure of this compound.

Analytical Applications and Sensor Development

Chemosensory Applications for Anion and Cation Recognition

The fundamental principle behind the use of thiourea (B124793) derivatives as chemosensors lies in the ability of the N-H protons of the thiourea group to act as hydrogen-bond donors. This interaction is particularly effective for the recognition of anions. rsc.orgtandfonline.comkoreascience.krtandfonline.comnih.gov The acidity of these protons, and thus the strength of the hydrogen bonding, can be modulated by the electronic properties of the substituent on the phenyl ring. In the case of [(3-Bromophenyl)amino]thiourea, the bromine atom, being an electron-withdrawing group, is expected to enhance the acidity of the N-H protons, thereby making it a potentially effective receptor for anions.

A crystallographic study of 1-(3-Bromophenyl)thiourea (B1272182) reveals that in the solid state, the molecules are linked by N-H···S and N-H···Br hydrogen bonds, forming two-dimensional sheets. nih.gov This demonstrates the inherent capacity of the N-H groups to engage in hydrogen bonding, a key requirement for anion recognition. While this study focuses on intermolecular bonding in a crystal, this same capability is exploited for binding with external anions in solution.

The general mechanism for anion recognition by thiourea-based sensors involves the formation of a host-guest complex between the thiourea derivative (the host) and the anion (the guest) through hydrogen bonding. This interaction can lead to a variety of detectable signals, making these compounds useful as chemosensors. The selectivity of these sensors for particular anions is influenced by factors such as the geometry and basicity of the anion, as well as the structural arrangement of the hydrogen-bond donating groups on the receptor molecule.

While the primary focus of thiourea-based sensors has been on anion recognition, their interaction with cations is also possible, typically through the sulfur atom which can act as a soft coordination site for metal ions. However, the application of simple phenylthiourea (B91264) derivatives for cation sensing is less common compared to their anion sensing counterparts.

Detection Mechanisms Based on Spectroscopic Changes upon Analyte Binding

The binding of an analyte, particularly an anion, to a thiourea-based receptor like this compound is typically monitored through various spectroscopic techniques. The interaction perturbs the electronic environment of the receptor molecule, leading to observable changes in its spectroscopic signature.

UV-Visible Spectroscopy: A common method for studying anion binding is UV-Visible absorption spectroscopy. Upon the addition of an anion to a solution of a thiourea-based receptor, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorption (λmax) or a change in absorbance intensity, can be observed. mdpi.comnih.gov For many thiourea derivatives, particularly those with chromophoric groups, anion binding can induce a color change that is visible to the naked eye, making them useful as colorimetric sensors. tandfonline.comkoreascience.krtandfonline.com This color change often results from an internal charge transfer (ICT) mechanism, where the binding of the anion enhances the electron-donating ability of the deprotonated thiourea nitrogen, leading to a shift in the absorption band. tandfonline.com

Thiourea Derivative ClassTypical Anion AnalyteObserved Spectroscopic ChangeDetection Method
Nitrophenyl-substituted thioureasF⁻, AcO⁻Bathochromic shift (red shift) in λmax, color change from colorless/yellow to red/orangeColorimetric/UV-Vis
Anthracene-based thioureasF⁻, AcO⁻Changes in fluorescence intensity (quenching or enhancement)Fluorometric
Simple phenylthioureasBasic anionsShift in UV absorption bandsUV-Vis Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the binding interactions between thiourea receptors and anions. The N-H protons of the thiourea group are directly involved in hydrogen bonding with the anion. Upon anion binding, the chemical shift of these N-H protons typically experiences a downfield shift due to the deshielding effect of the hydrogen bond. nih.govacs.orgresearchgate.net The magnitude of this shift can provide information about the strength of the interaction. In some cases, with highly basic anions like fluoride, deprotonation of the N-H group can occur, leading to the disappearance of the N-H proton signal and the appearance of new signals corresponding to the deprotonated receptor and the HF₂⁻ species. nih.gov

Spectroscopic TechniqueObserved Change Upon Anion BindingInformation Obtained
¹H NMRDownfield shift of N-H proton signalsConfirmation of hydrogen bonding interaction, stoichiometry of binding
¹H NMRDisappearance of N-H proton signalsDeprotonation of the thiourea group by a strongly basic anion
¹³C NMRShift in the chemical shift of the thiocarbonyl carbon (C=S)Information on the change in the electronic environment of the thiourea moiety

Surface-Enhanced Raman Spectroscopy (SERS) for Analytical Assay

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can provide detailed vibrational information about molecules adsorbed on or near the surface of plasmonic nanostructures. nih.gov The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of analytes at very low concentrations. oejournal.org

In the context of analytical assays, SERS can be a powerful tool for the detection of analytes that can be brought into proximity with a SERS-active substrate. For a molecule like this compound, its potential application in a SERS-based assay could involve its use as a capturing agent for a target analyte. If the binding of the analyte to the thiourea derivative causes a conformational change or a change in its interaction with the SERS substrate, this could be detected through changes in the SERS spectrum.

However, a review of the scientific literature indicates that while SERS has been extensively used for the analysis of a wide range of organic molecules, including those with sulfur and aromatic functionalities, specific studies on the SERS of this compound or its application in SERS-based analytical assays have not been reported. The general principles of SERS suggest that it could be a viable technique for studying this molecule, particularly given the presence of the phenyl ring and the sulfur atom, which can interact with metallic SERS substrates. Future research could explore the SERS spectrum of this compound and its modulation upon interaction with anions or other analytes.

Future Research Directions and Emerging Applications

Advanced Computational Modeling for Complex Thiourea (B124793) Systems

The future of chemical design and discovery is intrinsically linked to the power of computational modeling. For complex molecules like [(3-Bromophenyl)amino]thiourea, advanced computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal.

Future research will likely focus on using these models to predict the behavior of this compound in intricate chemical systems. Computational analysis can elucidate the molecule's electronic properties, conformational possibilities, and the subtle effects of the 3-bromophenyl group on the reactivity of the thiourea core. For instance, DFT calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data from X-ray crystallography to validate the theoretical models. nih.govresearchgate.net

A significant area of future computational work will be in modeling the non-covalent interactions that govern the compound's function in organocatalysis and molecular recognition. wikipedia.org Combined computational-experimental studies have already been used to challenge and refine mechanistic views of how thiourea catalysts operate, suggesting that they can act as Brønsted acids rather than solely as hydrogen-bond donors. scispace.comacs.orgacs.org Applying these comprehensive computational methods to this compound can help in designing more potent and selective catalysts or inhibitors. nih.gov

Table 1: Predicted Physicochemical Properties from Computational Models

PropertyPredicted Value/InsightRelevance to Future Research
Dipole Moment Calculation of magnitude and vectorUnderstanding solubility and intermolecular interactions.
HOMO/LUMO Energies Prediction of electron-donating/accepting abilityGuiding the design of coordination complexes and chemosensors.
Proton Affinity Determination of the most basic siteElucidating its role in Brønsted acid or hydrogen-bond catalysis. acs.org
Binding Energy Modeling interaction with target anions or substratesDesigning highly selective chemosensors and catalysts. acs.org

Novel Synthetic Methodologies and Green Chemistry Integrations

While traditional methods for synthesizing thioureas, such as refluxing an amine with a thiocyanate (B1210189) in the presence of acid, are well-established, future research must prioritize the development of more sustainable and efficient synthetic routes. nih.gov The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are central to this endeavor.

One promising direction is the adoption of solvent-free or mechanochemical synthesis methods. researchgate.net Techniques like manual or electrical ball milling can produce thiourea derivatives in high yields without the need for bulk solvents, significantly reducing environmental impact. researchgate.net Another emerging green approach involves using biodegradable and less toxic solvents. For example, the solvent Cyrene, a derivative of cellulose, has been successfully used for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields, presenting a viable green alternative to traditional solvents like THF. nih.gov

Future research should aim to adapt these novel methodologies for the synthesis of this compound. This would not only make its production more environmentally friendly but could also lead to improved yields and purity.

Table 2: Comparison of Synthetic Methodologies for Thiourea Derivatives

MethodSolvent(s)Key AdvantagesPotential for this compound
Traditional Reflux Water, HClWell-established procedure. nih.govCurrent standard, but with environmental drawbacks.
Mechanosynthesis Solvent-freeHigh yields, no solvent waste, rapid. researchgate.netHigh potential for a clean, efficient synthesis process.
Green Solvent Synthesis CyreneBiodegradable solvent, high yields, one-pot method. nih.govExcellent prospect for sustainable industrial production.
Multicomponent Reactions Ethanol (B145695)Improved conditions can shorten reaction times and improve yields for certain derivatives. chemijournal.comCould offer a streamlined, one-pot synthesis pathway.

Exploration of New Coordination Complexes and Their Unique Functions

The thiourea functional group, with its nucleophilic sulfur and nitrogen atoms, is an excellent ligand for forming stable coordination complexes with a wide range of metal ions. researchgate.netmdpi.com These atoms can act as ligating centers, coordinating with metals such as gold(I), silver(I), copper(I/II), and iron(III) to create complexes with unique geometries and electronic properties. nih.govdoi.orggoogle.comnih.gov

A significant future research direction is the systematic exploration of coordination complexes formed with this compound. The electronic properties and steric bulk of the 3-bromophenyl substituent can influence the coordination mode, stability, and subsequent reactivity of the metal complexes. Researchers can investigate how this specific ligand alters the properties of known thiourea-metal complexes, potentially leading to novel applications.

These new complexes could be designed for specific functions, including as anticancer agents, where metal complexes of thiourea derivatives have shown promising cytotoxicity against various cancer cell lines. nih.govgoogle.com Other potential applications include catalysis, where the metal center can act as a Lewis acid, and materials science, for the development of novel polymers or luminescent materials.

Table 3: Potential Coordination Complexes of this compound and Their Functions

Metal IonPotential GeometryEmerging Application AreaRationale
Gold(I) LinearAnticancer AgentsGold complexes are known to inhibit enzymes like thioredoxin reductase. google.com
Silver(I) Linear or TrigonalAntimicrobial AgentsSilver complexes often exhibit broad-spectrum antimicrobial activity. nih.gov
Copper(II) Distorted Tetrahedral/Square PlanarCatalysis, ChemosensorsRedox-active copper center can facilitate catalytic cycles or signal binding events. doi.org
Iron(III) Tetrahedral/OctahedralAnticancer AgentsIron complexes are being explored as inhibitors for specific cancer targets like NUDT5. nih.gov

Development of Highly Selective and Efficient Organocatalytic Systems

Thiourea derivatives have emerged as a privileged class of organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.orgscispace.com They are particularly effective in promoting reactions that involve the stabilization of anionic intermediates or transition states. scispace.com The acidity and hydrogen-bonding capability of the thiourea N-H protons are key to their catalytic activity.

Future research on this compound in organocatalysis should focus on two main areas: enhancing efficiency and achieving high stereoselectivity. The electron-withdrawing nature of the bromine atom on the phenyl ring is expected to increase the acidity of the thiourea protons, potentially making it a more active catalyst compared to unsubstituted phenylthiourea (B91264).

The development of bifunctional catalysts represents a major frontier. By incorporating a primary or secondary amine group into a chiral backbone alongside the this compound moiety, researchers could create catalysts capable of activating both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity. rsc.orgnih.gov Such systems could be applied to a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Table 4: Potential Organocatalytic Applications for this compound Systems

Innovations in Chemosensor Design and Analytical Methods

The ability of the thiourea moiety to form strong and directional hydrogen bonds makes it an ideal receptor unit for the design of chemosensors, particularly for anions and certain metal ions. researchgate.netnih.govrsc.org The binding of an analyte to the thiourea N-H protons can trigger a detectable signal, often a change in color (colorimetric) or fluorescence. acs.orgrsc.org

Future work in this area should focus on designing innovative chemosensors based on the this compound scaffold. By covalently linking this receptor unit to a signaling moiety, such as a chromophore or a fluorophore, highly sensitive and selective sensors can be developed. The 3-bromo substituent can be used to modulate the electronic properties of the sensor, fine-tuning its affinity and selectivity for specific analytes like fluoride, acetate, cyanide, or mercury ions. nih.govrsc.org

Innovations could include the development of "turn-on" fluorescent sensors, where fluorescence is initiated or enhanced upon analyte binding, which is often preferred for its lower background signal. Furthermore, immobilizing these sensor molecules on solid supports could lead to the creation of practical, reusable sensor devices for environmental monitoring or biological sample analysis.

Table 5: Design Concepts for Chemosensors Based on this compound

Target AnalyteSensor Design PrincipleDetection MechanismPotential Innovation
Fluoride (F⁻) H-bonding with thiourea N-H groupsColorimetric change or fluorescence quenching. acs.orgIntegration into a ratiometric sensor for higher accuracy.
Acetate (AcO⁻) H-bonding and potential deprotonationColorimetric or "turn-on" fluorescence. nih.govDevelopment of sensors that work in highly aqueous media.
Mercury(II) (Hg²⁺) Coordination with sulfur atomFluorescence quenching via photoinduced electron transfer (PET). rsc.orgCreating a sensor with high selectivity over other heavy metal ions.
Cyanide (CN⁻) H-bonding and nucleophilic additionDisruption of a conjugated system leading to a color change. rsc.orgDesign of test strips for rapid, on-site detection.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [(3-Bromophenyl)amino]thiourea derivatives?

  • Methodological Answer : A standard approach involves reacting 3-bromophenyl isothiocyanate with substituted amines under controlled conditions (e.g., room temperature, inert atmosphere). The reaction proceeds via nucleophilic addition, yielding thiourea derivatives. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. Post-synthesis purification involves recrystallization or column chromatography .
  • Example : For 1-(3-bromophenyl)thiourea, the crystal structure (triclinic, space group P1) was resolved using single-crystal X-ray diffraction, confirming the synthetic pathway .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • Spectroscopy : FT-IR confirms the presence of N-H (3100–3300 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches. NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–7.8 ppm) and thiourea carbons (δ 170–180 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles to validate geometry. For example, the title compound exhibits a planar thiourea moiety with intermolecular N-H···S hydrogen bonds .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer : Thiourea derivatives are associated with thyroid toxicity and skin sensitization. Use PPE (gloves, lab coats) and work in fume hoods. Waste disposal should follow protocols for sulfur-containing compounds. Toxicity assays (e.g., in vitro cytotoxicity on HepG2 cells) are recommended for biological studies .

Advanced Research Questions

Q. How can molecular docking elucidate the binding interactions of this compound with EGFR?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions. The compound’s thiourea moiety forms hydrogen bonds with EGFR’s catalytic residues (e.g., Lys745, Met793) .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values. For example, compound 7b (a thiourea derivative) showed an IC₅₀ of 14.8 nM against EGFR .
    • Table : Key EGFR Interaction Parameters
ResidueInteraction TypeDistance (Å)
Lys745H-bond (N-H···O)2.1
Met793π-Sulfur3.5

Q. How do discrepancies in reported biological activities of thiourea derivatives arise, and how can they be resolved?

  • Methodological Answer : Variations in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (wild-type vs. mutant EGFR).

  • Orthogonal Assays : Validate using fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Structural Analysis : Compare X-ray/NMR structures to identify conformational changes affecting binding .

Q. What role do computational methods (DFT, MD) play in understanding the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability. RMSD plots (<2.0 Å over 50 ns) indicate minimal conformational drift .

Q. How can spectroscopic data be reconciled with crystallographic findings for thiourea derivatives?

  • Methodological Answer :

  • IR/Raman : Match experimental C=S stretches (1200–1250 cm⁻¹) with computed vibrational spectra from DFT.
  • NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) calculations to correlate observed shifts with electron density distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.